Cyclomulberrin

説明

This compound has been reported in Artocarpus altilis with data available.

Structure

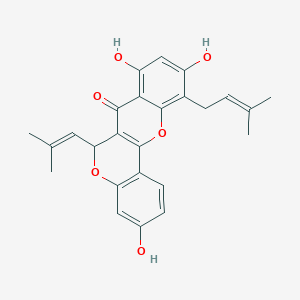

2D Structure

3D Structure

特性

IUPAC Name |

3,8,10-trihydroxy-11-(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-12(2)5-7-15-17(27)11-18(28)21-23(29)22-20(9-13(3)4)30-19-10-14(26)6-8-16(19)25(22)31-24(15)21/h5-6,8-11,20,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFDWXWLRGHYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC3C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317405 | |

| Record name | Cyclomulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclomulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19275-51-5 | |

| Record name | Cyclomulberrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19275-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclomulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 246 °C | |

| Record name | Cyclomulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cyclomulberrin: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomulberrin is a prenylated flavonoid, a class of secondary metabolites known for their diverse and potent biological activities. As interest in natural products for drug discovery continues to grow, a thorough understanding of the sources, distribution, and analytical methods for promising compounds like this compound is essential. This technical guide provides an in-depth overview of the current knowledge on this compound, with a focus on its botanical origins, tissue distribution, and the methodologies required for its isolation and quantification.

Natural Sources and Distribution

This compound has been predominantly identified in plant species belonging to the Moraceae family , a diverse family of flowering plants. The primary genera known to produce this compound are Morus (mulberry) and Artocarpus (breadfruit).

Distribution within the Moraceae Family

Current research indicates that this compound is not uniformly distributed throughout the plant. Its accumulation appears to be tissue-specific, with the highest concentrations typically found in the root bark.

| Plant Species | Family | Genus | Plant Part | Reference |

| Morus alba L. | Moraceae | Morus | Root Bark | [1][2] |

| Morus nigra L. | Moraceae | Morus | Root Bark | [3] |

| Artocarpus altilis (Parkinson) Fosberg | Moraceae | Artocarpus | Stem Bark, Wood | [4] |

This table summarizes the known plant sources of this compound. Quantitative data on the concentration of this compound in these sources is limited in the currently available literature.

Experimental Protocols

The isolation and quantification of this compound from its natural sources require a multi-step process involving extraction, purification, and analytical determination. The following sections detail the general methodologies employed in these processes.

Extraction of this compound from Morus alba Root Bark

A common method for the extraction of flavonoids, including this compound, from Morus alba root bark involves solvent extraction.

Protocol:

-

Preparation of Plant Material: The root bark of Morus alba is collected, washed, and dried. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered root bark is typically extracted with a polar solvent such as methanol or ethanol. A 75% ethanol solution is often used.[1] The extraction can be performed at room temperature with agitation or under reflux to enhance efficiency. The process is usually repeated multiple times to ensure complete extraction.

-

Concentration: The resulting crude extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.

-

Fractionation: The concentrated extract can be further partitioned with solvents of varying polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility. Prenylated flavonoids like this compound are often enriched in the ethyl acetate fraction.

Isolation and Purification

Column chromatography is the primary technique used for the isolation and purification of this compound from the crude extract or its fractions.

Protocol:

-

Column Preparation: A glass column is packed with a stationary phase, most commonly silica gel.

-

Sample Loading: The concentrated extract or fraction is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then loaded onto the top of the prepared column.

-

Elution: A series of solvents or solvent mixtures (mobile phase) of increasing polarity are passed through the column. This allows for the separation of the different compounds based on their affinity for the stationary and mobile phases.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Monitoring: The separation process is monitored using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Further Purification: Fractions containing this compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used for flavonoid separation.[6]

-

Mobile Phase: A gradient elution using a mixture of two solvents is common. For example, a mixture of acetonitrile and water (containing a small amount of acid, such as formic acid or phosphoric acid, to improve peak shape) can be used. The gradient program would typically start with a lower concentration of acetonitrile and gradually increase to elute more nonpolar compounds.

-

Flow Rate: A flow rate of around 1.0 mL/min is generally employed.[6]

-

Detection: this compound, as a flavonoid, exhibits UV absorbance. The detection wavelength can be set based on the UV spectrum of a purified standard, typically in the range of 254 nm to 370 nm for flavonoids.

-

Quantification: Quantification is achieved by creating a calibration curve using a purified this compound standard of known concentrations. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Biosynthesis of this compound

This compound is a prenylated flavonoid. Its biosynthesis follows the general phenylpropanoid and flavonoid biosynthetic pathways, with an additional prenylation step.

The biosynthesis begins with the amino acid phenylalanine, which is converted through the phenylpropanoid pathway to produce p-Coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form a chalcone. The chalcone is then isomerized to a flavanone by chalcone isomerase (CHI), which serves as a precursor for various other flavonoid classes. The final step in the formation of this compound involves the attachment of a prenyl group to the flavonoid backbone, a reaction catalyzed by a prenyltransferase enzyme.

Conclusion

This compound is a promising natural product found primarily in the root bark of Morus species and in Artocarpus altilis. This guide provides a foundational understanding of its natural sources and the experimental protocols required for its study. Further research is needed to fully quantify its concentration in various plant tissues and to develop and validate a specific HPLC method for its routine analysis. Elucidating the specific enzymes involved in its biosynthesis will also be crucial for potential biotechnological production approaches. The information presented here serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Quality Evaluation of the Root Bark of Morus alba L. Based on High-Performance Liquid Chromatography Fingerprinting and Chemometric Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 4. This compound | C25H24O6 | CID 11742872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and preventive activity of white mulberry root bark extract in an experimental model of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

biosynthesis pathway of Cyclomulberrin in plants

An In-depth Technical Guide on the Biosynthesis Pathway of Cyclomulberrin in Plants

Introduction

This compound is a complex, bioactive prenylated flavonoid found in various species of the Moraceae family, particularly in mulberry (Morus spp.).[1][2] Structurally, it is classified as a Diels-Alder type adduct, possessing a unique polycyclic skeleton derived from the cyclization of simpler flavonoid precursors.[1] These compounds, along with other prenylated flavonoids, are of significant interest to researchers and drug development professionals due to their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[3][4][5][6] The presence of the lipophilic prenyl group often enhances the biological efficacy of the flavonoid backbone.[3][4]

This guide provides a detailed overview of the proposed biosynthetic pathway of this compound, synthesizing information from studies on general flavonoid biosynthesis, prenylation, and the formation of Diels-Alder adducts in Morus species. It includes a summary of quantitative data on related compounds, detailed experimental methodologies for pathway elucidation, and a visualization of the proposed metabolic route.

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and culminates in a complex, enzyme-catalyzed cyclization reaction. The pathway can be divided into four major stages:

2.1 Stage 1: Phenylpropanoid Pathway and Chalcone Formation The pathway initiates with the amino acid L-phenylalanine. A series of enzymatic reactions converts it into 4-coumaroyl-CoA, a central precursor for a vast array of secondary metabolites.[7] The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) .[8] This pivotal enzyme performs a sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone, the C6-C3-C6 backbone of all flavonoids.[3][5] In parallel, Stilbene Synthase (STS) , an enzyme also present in Morus species, can utilize the same precursors to produce stilbenoids like resveratrol, highlighting a key branch point in the pathway.[7][9][10]

2.2 Stage 2: Isoprenoid Precursor Synthesis The characteristic prenyl group of this compound is derived from isoprenoid precursors synthesized via the mevalonate (MVA) or the non-mevalonate (MEP) pathways.[5][11] These pathways produce the five-carbon (C5) isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[11] DMAPP serves as the primary prenyl donor for the modification of the flavonoid skeleton.[11][12]

2.3 Stage 3: Prenylation of the Flavonoid Skeleton The attachment of the DMAPP moiety to the flavonoid backbone is catalyzed by a class of enzymes known as Prenyltransferases (PTs) .[3][12] These enzymes typically exhibit high substrate and regional specificity, transferring the prenyl group to specific positions on the aromatic rings of flavonoid precursors like chalcones or flavanones.[3][13] This Friedel–Crafts alkylation reaction increases the lipophilicity of the molecule and is a critical step for generating the structural diversity seen in compounds like this compound.[3] Several flavonoid prenyltransferases have been identified in plants, including from Morus alba.[14]

2.4 Stage 4: Diels-Alder Cyclization The final and most complex step in the formation of this compound and related compounds is believed to be an enzyme-catalyzed [4+2] cycloaddition, or Diels-Alder reaction.[1] This reaction likely involves the coupling of a prenylated chalcone (acting as the diene) with another flavonoid derivative (the dienophile), such as dehydro-kuwanon C, to form the characteristic polycyclic structure of Diels-Alder type adducts.[1][2] The existence of a specific "Diels-Alderase" enzyme has been proposed based on administration experiments in Morus alba cell cultures.[1]

Visualization of the Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic route leading to the formation of this compound and related Diels-Alder type adducts.

Caption: Proposed biosynthesis pathway of this compound in Morus spp.

Quantitative Data on Related Flavonoids in Morus Species

While specific quantitative data for this compound intermediates are scarce in the literature, several studies have quantified the total and individual flavonoid content in various Morus species. This data provides a valuable reference for the overall metabolic flux through the flavonoid pathway in these plants.

| Morus Variety/Species | Tissue | Total Flavonoid Content (mg/100g DW unless noted) | Key Quantified Compounds | Reference |

| Morus alba 'Cheong Su' | Leaves | 1297.9 ± 112.0 mg | Quercetin 3-O-rutinoside, Quercetin 3-O-glucoside | [15][16] |

| Morus alba 'Dae Dang Sang' | Leaves | Not specified total | Quercetin 3-O-rutinoside (425.5 ± 45.9 mg) | [15][16] |

| 12 Korean M. alba varieties | Leaves | 748.5 - 1297.9 mg (range) | Kaempferol and Quercetin glycosides | [15][16][17] |

| Morus nigra | Fruits | 378 mg | Quercetin 3-O-rutinoside, Kaempferol 3-O-rutinoside | [18] |

| Morus alba | Fruits | 199 mg | Quercetin 3-O-rutinoside, Quercetin 3-O-glucoside | [18] |

Note: The data represents the general abundance of flavonoids and not the direct precursors or yield of this compound.

Key Experimental Methodologies

Elucidating the biosynthetic pathway of a complex natural product like this compound requires a combination of genetic, biochemical, and analytical techniques. The following sections detail the core experimental protocols used in such studies.

5.1 Protocol: Gene Identification and Cloning

-

Objective: To identify and isolate candidate genes encoding key enzymes (CHS, STS, PTs) from Morus spp.

-

Methodology:

-

Transcriptome Sequencing: RNA is extracted from Morus tissues known to produce this compound (e.g., root bark, callus cultures).[1] A cDNA library is constructed and sequenced using next-generation sequencing (NGS) platforms.

-

Homology-Based Gene Identification: The resulting transcriptome database is searched using known protein sequences of CHS, STS, and PTs from other plant species as queries (e.g., using BLASTx).

-

Primer Design and PCR: Primers are designed based on the identified candidate gene sequences. Full-length cDNA is amplified from the cDNA library using PCR.[19][20]

-

Cloning: The amplified PCR product is cloned into an appropriate expression vector (e.g., pET vectors for bacterial expression or pYES vectors for yeast expression) for subsequent functional characterization.

-

5.2 Protocol: In Vitro Enzyme Assays

-

Objective: To confirm the catalytic function of the cloned candidate enzymes.

-

General Workflow:

Caption: General workflow for in vitro enzyme assays.

-

Detailed Methodology (Example: CHS Assay):

-

Protein Expression and Purification: The CHS expression vector is transformed into a suitable host like E. coli BL21(DE3). Protein expression is induced (e.g., with IPTG), and the recombinant protein is purified using affinity chromatography.[21]

-

Reaction Mixture: The assay is typically performed in a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) containing:

-

Purified CHS enzyme (5-20 µg)

-

4-Coumaroyl-CoA (Substrate A, ~50 µM)

-

Malonyl-CoA (Substrate B, ~100-150 µM)

-

-

Incubation: The reaction is initiated by adding the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Extraction: The reaction is stopped and extracted with a solvent like ethyl acetate to separate the product from the aqueous phase.

-

Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of naringenin chalcone (which may spontaneously cyclize to naringenin).[7]

-

5.3 Protocol: Metabolite Profiling and Quantification

-

Objective: To identify and quantify this compound and its potential precursors in plant tissues.

-

Methodology:

-

Sample Preparation: Plant tissue (e.g., dried leaves, root bark) is ground into a fine powder.[17]

-

Extraction: The powdered sample is extracted with a suitable solvent, typically methanol or an ethanol/water mixture, often using sonication or shaking to improve efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid debris and may be concentrated under vacuum.

-

HPLC-DAD/MS Analysis: The extract is analyzed using an HPLC system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).[15][18]

-

Separation: A C18 reverse-phase column is commonly used with a gradient elution of two mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).

-

Detection & Identification: The PDA detector records the UV-Vis spectrum of the eluting compounds, while the MS provides mass-to-charge (m/z) ratio and fragmentation data, allowing for the identification of known and putative compounds by comparison with standards and databases.

-

-

Quantification: The concentration of specific flavonoids is determined by creating a standard curve using authentic standards of the compounds of interest.[18]

-

Conclusion and Future Directions

The biosynthesis of this compound in plants is a sophisticated process that leverages the general flavonoid pathway and embellishes its products through specialized prenylation and cyclization reactions. While the overarching pathway is proposed with high confidence based on the characterization of related processes in Morus and other plants, several key areas require further investigation. The definitive identification and functional characterization of the specific prenyltransferases and the putative Diels-Alderase enzyme responsible for the final steps are critical missing links. Elucidating these enzymatic steps will not only complete our understanding of this fascinating metabolic pathway but also provide powerful tools for the biotechnological production of this compound and other complex flavonoids for therapeutic applications.

References

- 1. [Chemistry and biosynthesis of prenylflavonoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional characterization of key enzymes involved in the biosynthesis of distinctive flavonoids and stilbenoids in Morus notabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allele specific CAPS marker development and characterization of chalcone synthase gene in Indian mulberry (Morus spp., family Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Stilbene Synthase Genes in Mulberry (Morus atropurpurea) and Metabolic Engineering for the Production of Resveratrol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Naturally occurring prenylated flavonoids from African Erythrina plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves – ScienceOpen [scienceopen.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pnas.org [pnas.org]

An In-Depth Technical Guide to Cyclomulberrin: From Chemical Profile to Biological Activity

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of Cyclomulberrin, a prenylated flavonoid with promising pharmacological activities. This document details its chemical identity, biological effects with associated experimental protocols, and an exploration of its therapeutic potential.

Chemical Identity and Properties

This compound is a naturally occurring compound primarily isolated from the root bark of Morus species, such as Morus alba and Morus nigra.[1][2] Its chemical structure features a complex chromeno[4,3-b]chromen-7-one core with prenyl and methylpropene substituents.

Table 1: Chemical and Physical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 19275-51-5 | [3] |

| Molecular Formula | C₂₅H₂₄O₆ | [3] |

| Molecular Weight | 420.45 g/mol | [3] |

| IUPAC Name | 3,8,10-trihydroxy-11-(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | [4] |

| Appearance | Yellow powder | [3] |

| Melting Point | 231-232 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Extraction and Isolation

This compound is typically extracted from the dried and powdered root bark of Morus alba. A general procedure involves the following steps:

Experimental Protocol: Extraction and Isolation of this compound from Morus alba Root Bark

-

Extraction: The powdered root bark is extracted with 80% aqueous methanol at room temperature.[2]

-

Solvent Partitioning: The concentrated crude extract is then suspended in water and partitioned successively with ethyl acetate and n-butanol to separate compounds based on polarity. This compound is expected to be present in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel and octadecyl silica (ODS) columns.

-

Gradient Elution: A gradient elution system, typically with a mixture of chloroform and methanol or hexane and ethyl acetate, is used to separate the compounds.

-

Final Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Experimental Protocols

This compound has demonstrated noteworthy biological activities, particularly in the areas of platelet aggregation inhibition and neuroprotection.

Inhibition of Platelet Aggregation

This compound has been shown to inhibit platelet aggregation induced by both arachidonic acid (AA) and collagen, with a reported IC₅₀ value of 128.2 μM.[3]

-

Platelet Preparation: Human or rabbit platelet-rich plasma (PRP) is prepared by centrifuging whole blood collected in trisodium citrate. Washed platelets can be obtained by further centrifugation and resuspension in a suitable buffer.

-

Incubation: Platelet suspensions are pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Induction of Aggregation: Platelet aggregation is initiated by adding an agonist, such as arachidonic acid or collagen, to the platelet suspension.

-

Measurement: The change in light transmittance is monitored using a platelet aggregometer to determine the extent of aggregation. The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to that of the control.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Neuroprotective Effects

This compound has been reported to protect human neuroblastoma SH-SY5Y cells from cell death.[4]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of this compound for a specific duration (e.g., 24 hours).

-

Induction of Cytotoxicity: A neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the cell culture to induce cell death.

-

Cell Viability Assessment: Cell viability is determined using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the percentage of viable cells is calculated relative to the untreated control.

Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, its biological activities suggest potential interactions with key cellular signaling cascades. Based on the known mechanisms of similar flavonoids and its observed effects, the following pathways are of interest for future investigation:

-

Arachidonic Acid Metabolism: The inhibition of arachidonic acid-induced platelet aggregation suggests that this compound may interfere with the cyclooxygenase (COX) or lipoxygenase (LOX) pathways, leading to reduced production of pro-aggregatory eicosanoids like thromboxane A₂.

-

Oxidative Stress Pathways: The neuroprotective effects of this compound may be mediated through the modulation of intracellular signaling pathways involved in oxidative stress, such as the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Many natural flavonoids exert their protective effects by activating the PI3K/Akt pathway, which could be a potential mechanism for this compound's neuroprotective activity.

References

Cyclomulberrin: A Technical Guide to its Biological Activity and Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomulberrin, a prenylated flavonoid found in plants of the Morus species, has garnered scientific interest due to its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antiplatelet and neuroprotective effects. Detailed experimental protocols for the key biological assays are presented, alongside a quantitative summary of its activities. Furthermore, this guide illustrates the signaling pathways potentially modulated by this compound, offering a deeper understanding of its mechanisms of action for researchers in drug discovery and development.

Quantitative Biological Activity of this compound

The biological activities of this compound have been quantified in various assays. The following tables summarize the key findings, providing a clear comparison of its potency in different biological systems.

| Biological Activity | Assay System | Inducer | Parameter | Value | Reference |

| Antiplatelet Aggregation | Rabbit Platelet Suspension | Arachidonic Acid (AA) | IC50 | 128.2 µM | [3] |

| Antiplatelet Aggregation | Rabbit Platelet Suspension | Collagen | IC50 | Not explicitly quantified, but described as "strong inhibition" | [1] |

| Antiplatelet Aggregation | Rabbit Platelet Suspension | Platelet-Activating Factor (PAF) | Inhibition | Slight but significant | [1] |

| Biological Activity | Cell Line | Stressor | Parameter | Value | Reference |

| Neuroprotection | Human Neuroblastoma SH-SY5Y cells | Sodium Nitroprusside (SNP) | EC50 | 4.4 µg/mL |

Experimental Protocols

Antiplatelet Aggregation Assay (Generalized Protocol)

This protocol is a generalized procedure based on standard methods for assessing antiplatelet activity, as the full experimental details from the primary literature were not available.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Blood is drawn from healthy donors (e.g., rabbits) who have not taken any medication for at least two weeks.

-

The blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

The blood is then centrifuged at a low speed (e.g., 150 x g) for 15 minutes to obtain platelet-rich plasma (PRP). The supernatant is collected as PRP.

-

The remaining blood is centrifuged at a higher speed (e.g., 1000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

2. Platelet Aggregation Assay:

-

Platelet aggregation is monitored using a platelet aggregometer.

-

The PRP is pre-warmed to 37°C for 2 minutes.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the PRP at various concentrations and incubated for a specified time (e.g., 3 minutes).

-

Platelet aggregation is induced by adding an agonist, such as arachidonic acid (AA), collagen, or platelet-activating factor (PAF).

-

The change in light transmission is recorded for a set period (e.g., 5 minutes). The aggregation is expressed as a percentage of the light transmission of the PPP.

-

The IC50 value (the concentration of the compound that inhibits 50% of the platelet aggregation) is calculated from the dose-response curve.

Caption: Generalized workflow for the antiplatelet aggregation assay.

Neuroprotection Assay in SH-SY5Y Cells

This protocol details the methodology used to assess the neuroprotective effects of this compound against sodium nitroprusside-induced cell death in human neuroblastoma SH-SY5Y cells.

1. Cell Culture and Treatment:

-

Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/mL.

-

After 24 hours, the cells are pre-treated with various concentrations of this compound for 1 hour.

-

Subsequently, sodium nitroprusside (SNP), a nitric oxide donor, is added to the wells to induce neurotoxicity, and the cells are incubated for an additional 24 hours.

2. Assessment of Cell Viability (MTT Assay):

-

After the treatment period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is expressed as a percentage of the control (untreated) cells. The EC50 value (the concentration of the compound that provides 50% of the maximal protective effect) is determined from the dose-response curve.

Caption: Workflow for the neuroprotection assay in SH-SY5Y cells.

Potential Signaling Pathways Modulated by this compound

Based on its observed biological activities, this compound may modulate specific intracellular signaling pathways. The following diagrams illustrate the potential pathways involved in platelet aggregation and neuroprotection that could be targeted by this compound.

Platelet Aggregation Signaling Pathways

Arachidonic acid, collagen, and PAF trigger platelet aggregation through distinct but interconnected signaling pathways. This compound's inhibitory action suggests it may interfere with one or more key steps in these cascades.

Caption: Potential targets of this compound in platelet aggregation pathways.

Neuroprotection Signaling Pathway

The neuroprotective effect of this compound against nitrosative stress may involve the modulation of cell survival and death pathways. One of the key pathways implicated in neuronal cell fate is the mitogen-activated protein kinase (MAPK) signaling cascade.

Conclusion

This compound demonstrates significant biological activities, including potent antiplatelet and neuroprotective effects. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this natural compound. The summarized quantitative data, detailed experimental protocols, and illustrated signaling pathways offer a framework for further investigation into its mechanisms of action and for the design of future preclinical studies. Further research is warranted to fully elucidate the molecular targets of this compound and to evaluate its efficacy and safety in more complex biological models.

References

- 1. Protection of prenylated flavonoids from Mori Cortex Radicis (Moraceae) against nitric oxide-induced cell death in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative proteomics study of the neuroprotective effects of B12 on hydrogen peroxide-induced apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vitro Effects of Cyclomulberrin: A Review of Preliminary Data

A comprehensive review of existing scientific literature reveals a notable scarcity of specific in vitro studies detailing the biological effects of Cyclomulberrin. While its presence in Morus species, plants with a rich history in traditional medicine, suggests potential bioactivity, dedicated research to elucidate its mechanisms of action at a cellular level is currently limited.

This technical guide aims to provide a framework for future in vitro investigations of this compound by summarizing common methodologies and data presentation formats used for analogous compounds with known antioxidant, anti-inflammatory, and anticancer properties. The content herein is based on established protocols for similar natural products and serves as a blueprint for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Potential Areas of In Vitro Investigation for this compound

Based on the activities of other structurally related flavonoids and compounds isolated from Morus species, the following are key areas where this compound's in vitro effects could be investigated:

-

Antioxidant Activity: The capacity of this compound to scavenge free radicals and mitigate oxidative stress.

-

Anti-inflammatory Effects: Its ability to modulate inflammatory pathways in various cell types.

-

Anticancer Properties: Its potential to inhibit the proliferation of cancer cells, induce apoptosis, and affect cell cycle progression.

-

Neuroprotective Effects: A more in-depth exploration of its protective mechanisms in neuronal cell models.

Proposed Methodologies for In Vitro Assessment

To systematically evaluate the potential bioactivities of this compound, a series of well-established in vitro assays can be employed. The following sections outline detailed experimental protocols that could be adapted for this purpose.

Antioxidant Activity Assays

A common starting point for assessing the antioxidant potential of a natural compound is to measure its radical scavenging activity.

Table 1: Quantitative Data from Hypothetical Antioxidant Assays for this compound

| Assay | Test Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| DPPH Radical Scavenging | 10 | 25.3 ± 2.1 | 45.2 ± 3.5 |

| 25 | 48.9 ± 3.8 | ||

| 50 | 75.1 ± 4.5 | ||

| 100 | 92.6 ± 2.9 | ||

| ABTS Radical Scavenging | 10 | 30.1 ± 2.5 | 38.7 ± 2.9 |

| 25 | 55.4 ± 4.1 | ||

| 50 | 82.3 ± 3.7 | ||

| 100 | 95.8 ± 2.1 |

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well containing DPPH solution and the solvent is used for comparison.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

DPPH radical scavenging assay workflow.

Anti-inflammatory Activity Assays

To investigate the anti-inflammatory potential of this compound, its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be assessed.

Table 2: Quantitative Data from a Hypothetical Nitric Oxide Inhibition Assay

| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | IC50 (µM) |

| Control | - | 1.2 ± 0.1 | - | - |

| LPS (1 µg/mL) | - | 25.4 ± 1.8 | - | - |

| LPS + this compound | 1 | 20.1 ± 1.5 | 20.9 | 15.8 ± 1.2 |

| 5 | 15.3 ± 1.1 | 39.8 | ||

| 10 | 10.2 ± 0.8 | 59.8 | ||

| 25 | 5.6 ± 0.5 | 78.0 | ||

| 50 | 2.1 ± 0.2 | 91.7 |

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

NO Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is prepared to quantify NO concentration.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Determine the IC50 value.

-

References

Cyclomulberrin: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomulberrin, a prenylated flavonoid predominantly isolated from Morus species, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, focusing on its potential as a neuroprotective, antiplatelet, and cytotoxic agent. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes putative signaling pathways to facilitate further research and development.

Introduction

This compound is a natural phenolic compound found in various parts of the white mulberry tree (Morus alba), a plant with a long history in traditional medicine.[1][2] As a member of the flavonoid family, this compound possesses a chemical structure that lends itself to a range of biological interactions.[3] Preliminary studies have indicated its potential in several therapeutic areas, including neuroprotection and cancer therapy.[3][4] This guide aims to consolidate the existing, albeit limited, research on this compound to provide a foundational resource for researchers and drug developers.

Potential Therapeutic Targets and Biological Activities

Current research, while not extensive, points to three primary areas of therapeutic interest for this compound: neuroprotection, antiplatelet activity, and cytotoxicity against cancer cells.

Neuroprotective Effects

This compound has been reported to exhibit protective effects on human neuronal cells.[3] Studies utilizing the human neuroblastoma SH-SY5Y cell line, a common in vitro model for neuronal function and neurodegenerative diseases, have demonstrated this neuroprotective potential.[3] The precise molecular targets and signaling pathways underlying this activity are still under investigation.

Antiplatelet Activity

There is evidence to suggest that this compound can inhibit platelet aggregation. One study has reported a specific inhibitory concentration for this activity, indicating a potential role in cardiovascular therapies. The mechanism is thought to involve interference with signaling cascades that lead to platelet activation and aggregation.

Cytotoxic Effects

This compound has been identified as one of several cytotoxic compounds isolated from Morus alba leaves with activity against cancer cell lines.[4] This suggests that this compound may have potential as an anticancer agent, although the specific cancer types and the underlying mechanisms of action require further elucidation.

Quantitative Data

The available quantitative data for this compound's biological activities is currently limited. The following table summarizes the key reported values.

| Biological Activity | Assay | Target/Cell Line | Result (IC50) |

| Antiplatelet Activity | Platelet Aggregation Assay | Human Platelets | 128.2 μM |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections describe the general methodologies employed in the studies that have investigated the biological activities of this compound.

Cell Culture and Maintenance (for Neuroprotection and Cytotoxicity Assays)

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used cell line for neuroprotection studies. For cytotoxicity, various cancer cell lines can be employed.

-

Culture Medium: Cells are typically cultured in a suitable medium, such as a 1:1 mixture of F12 nutrient medium and Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for several hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cytotoxicity is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]

Platelet Aggregation Assay

This assay measures the ability of a substance to inhibit the clumping of platelets.

-

Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain platelet-rich plasma.

-

Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer. A baseline is established before adding an aggregating agent (e.g., ADP, collagen, or arachidonic acid).

-

Inhibition Assay: PRP is pre-incubated with various concentrations of this compound before the addition of the aggregating agent.

-

Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to the control (aggregating agent alone). The IC50 value is determined from the dose-response curve.[6]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet well-defined. However, based on its known biological activities and the mechanisms of similar flavonoid compounds, several putative pathways can be proposed.

Putative Neuroprotective Signaling Pathway

The neuroprotective effects of flavonoids are often attributed to their antioxidant and anti-inflammatory properties, which can involve the modulation of pathways such as the NF-κB and MAPK signaling cascades.

Caption: Putative neuroprotective mechanism of this compound.

Putative Antiplatelet Signaling Pathway

The inhibition of platelet aggregation by flavonoids can occur through the modulation of intracellular signaling cascades that are critical for platelet activation, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways which are involved in the metabolism of arachidonic acid.

Caption: Putative antiplatelet mechanism of this compound.

Putative Cytotoxic Signaling Pathway in Cancer Cells

The cytotoxic effects of flavonoids against cancer cells often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. This can be mediated through the modulation of key regulatory proteins such as Bcl-2 family members and caspases.

Caption: Putative cytotoxic mechanism of this compound in cancer cells.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated neuroprotective, antiplatelet, and cytotoxic activities in preliminary studies. However, the current body of research is limited, and significant further investigation is required to fully elucidate its therapeutic potential. Future research should focus on:

-

Target Identification: Identifying the specific molecular targets of this compound for each of its biological activities.

-

Mechanism of Action: Elucidating the detailed signaling pathways modulated by this compound.

-

In Vivo Studies: Validating the in vitro findings in animal models to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This technical guide serves as a starting point for researchers and drug developers interested in exploring the therapeutic potential of this compound. The foundational data and methodologies presented herein should facilitate the design of future studies aimed at unlocking the full potential of this intriguing natural product.

References

- 1. Characterization of isolated compounds from Morus spp. and their biological activity as anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C25H24O6 | CID 11742872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Analogs of Cyclomulberrin: A Technical Guide for Researchers

Abstract

Cyclomulberrin, a prenylated flavonoid found in Morus species, has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth overview of the natural analogs of this compound, targeting researchers, scientists, and drug development professionals. The document summarizes the key structural analogs, their reported biological activities with quantitative data, detailed experimental protocols for their isolation and bioassays, and visual representations of relevant biological pathways and experimental workflows. This guide aims to serve as a comprehensive resource to facilitate further research and development of these promising natural compounds.

Introduction

This compound is a structurally complex prenylated flavonoid characterized by a Diels-Alder type adduct scaffold. It is primarily isolated from the root bark and twigs of various Morus species (mulberry).[1] Natural analogs of this compound share a similar structural framework, often with variations in the prenyl group substitutions, hydroxylation patterns, and stereochemistry. These structural modifications can significantly influence their biological activities, which include neuroprotective, antiplatelet, and cytotoxic effects. This guide focuses on the naturally occurring analogs of this compound, providing a technical foundation for their study and potential therapeutic applications.

Natural Analogs of this compound and Their Biological Activities

Several natural analogs of this compound have been isolated and characterized from Morus species. These compounds often co-occur with this compound and exhibit a range of biological activities. The following tables summarize the quantitative data for some of the prominent analogs.

Table 1: Neuroprotective Activity of this compound and its Natural Analogs against Sodium Nitroprusside-Induced Cell Death in SH-SY5Y Neuroblastoma Cells.

| Compound | EC50 (µg/mL) |

| This compound | 4.4 |

| Neocyclomorusin | 5.6 |

| Sanggenon I | 8.0 |

| Morusin | 6.4 |

| Kuwanon U | 8.7 |

| Kuwanon E | 11.9 |

Table 2: Antiplatelet Activity of this compound and Related Compounds.

| Compound | Assay | IC50 (µM) |

| This compound | Collagen-induced platelet aggregation | Strong Inhibition |

| This compound | Arachidonic acid-induced platelet aggregation | Strong Inhibition |

| Cyclocommunin | Collagen-induced platelet aggregation | 14.4 |

| Cyclocommunin | Arachidonic acid-induced platelet aggregation | 12.5 |

Table 3: Cytotoxic Activity of this compound and its Natural Analogs against Various Cancer Cell Lines.

| Compound | Cell Line | IC50 (µM) |

| Morusin | HeLa (cervical cancer) | 0.64 |

| Morusin | MCF-7 (breast cancer) | 2.71 (µg/mL) |

| Morusin | HT-29 (colorectal cancer) | - |

| This compound | HeLa (cervical cancer) | 3.69 |

| Kuwanon S | HeLa (cervical cancer) | 1.64 |

| Sanggenon K | MCF-7 (breast cancer) | 3.21 |

| Sanggenon K | Hep3B (hepatocarcinoma) | 3.09 |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound and its natural analogs. These protocols are synthesized from various literature sources to provide a representative guide.

Isolation and Purification of Prenylated Flavonoids from Morus Species

The following is a general protocol for the isolation and purification of this compound and its analogs from the root bark of Morus species.

dot

Caption: General workflow for the isolation of this compound analogs.

-

Plant Material Preparation: The root bark of Morus species is collected, washed, air-dried in the shade, and then ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with methanol using a Soxhlet apparatus for 48-72 hours.

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, and ethyl acetate. The majority of the prenylated flavonoids, including this compound and its analogs, are typically found in the ethyl acetate fraction.[2]

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel.

-

Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting from a low polarity (e.g., 9:1 n-hexane:ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized under UV light and/or with a staining reagent (e.g., anisaldehyde-sulfuric acid). Fractions with similar TLC profiles are pooled.

-

Final Purification: The pooled fractions containing the compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column or by size-exclusion chromatography on Sephadex LH-20 to yield the pure natural analogs.[2][3]

-

Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison with literature data.

Neuroprotective Activity Assay (MTT Assay)

This protocol describes the determination of the neuroprotective effects of the isolated compounds against sodium nitroprusside (SNP)-induced cytotoxicity in SH-SY5Y human neuroblastoma cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

-

Cell Culture: SH-SY5Y cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µg/mL) for 2 hours.

-

Induction of Cytotoxicity: After pre-treatment, the cells are exposed to a cytotoxic concentration of sodium nitroprusside (SNP), a nitric oxide donor (e.g., 10 mM), for 24 hours.

-

MTT Assay:

-

After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The EC50 value, the concentration of the compound that provides 50% protection against SNP-induced cell death, is calculated from the dose-response curve.

Antiplatelet Aggregation Assay

This protocol outlines the procedure for evaluating the inhibitory effect of the isolated compounds on collagen-induced platelet aggregation.

-

Platelet Preparation:

-

Blood is drawn from healthy volunteers (who have not taken any medication for at least two weeks) into tubes containing 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) is obtained by centrifuging the blood at 200 x g for 15 minutes at room temperature.

-

Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at 1500 x g for 15 minutes.

-

-

Platelet Aggregation Measurement:

-

Platelet aggregation is monitored using a platelet aggregometer.

-

PRP is pre-incubated with various concentrations of the test compounds or vehicle (DMSO) for 5 minutes at 37°C with stirring.

-

Platelet aggregation is then induced by adding an agonist, such as collagen (e.g., 2 µg/mL) or arachidonic acid (e.g., 100 µM).

-

The change in light transmission is recorded for at least 5 minutes. PPP is used to set the 100% aggregation level.

-

-

Data Analysis: The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control. The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is determined from the dose-response curve.

In-vitro Cytotoxicity Assay against KB Cells

This protocol describes the evaluation of the cytotoxic activity of the isolated compounds against human oral epidermoid carcinoma (KB) cells using the MTT assay.

-

Cell Culture: KB cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

-

MTT Assay: The MTT assay is performed as described in section 3.2.5.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Biosynthesis

Biosynthetic Pathway of Diels-Alder Type Adducts in Morus

This compound and many of its analogs are Diels-Alder type adducts. Their biosynthesis is proposed to involve an enzyme-catalyzed [4+2] cycloaddition reaction between a chalcone derivative (dienophile) and a dehydroprenyl-containing flavonoid (diene).

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Cyclomulberrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomulberrin is a prenylated flavonoid found in the root bark of Morus alba L. (white mulberry).[1][2] This class of compounds is of significant interest to the scientific community due to a wide range of biological activities.[3] Specifically, this compound has been noted for its potential cytotoxic effects against certain cancer cell lines and its neuroprotective properties.[4] These attributes make this compound a promising candidate for further investigation in drug discovery and development.

This document provides a comprehensive guide to the extraction and purification of this compound from its natural source, Morus alba root bark. The protocols outlined below are based on established methodologies for the isolation of prenylated flavonoids from Morus species.[1][4]

Experimental Protocols

Extraction of Crude Flavonoid Mixture from Morus alba Root Bark

This protocol details the initial extraction of a flavonoid-rich mixture from the dried root bark of Morus alba.

Materials and Reagents:

-

Dried root bark of Morus alba L.

-

Methanol (CH₃OH) or 75% Ethanol (C₂H₅OH)[1]

-

Waring blender or equivalent mill

-

Soxhlet apparatus or large-scale reflux setup

-

Rotary evaporator

-

Filter paper

Procedure:

-

Preparation of Plant Material: Grind the dried root bark of Morus alba into a coarse powder using a blender or mill.

-

Solvent Extraction:

-

Transfer the powdered root bark to a large flask or the thimble of a Soxhlet apparatus.

-

Add methanol or 75% ethanol in a solid-to-solvent ratio of approximately 1:10 (w/v).[5]

-

Perform the extraction under reflux for 2-3 hours at the boiling point of the solvent. For large-scale extractions, this process should be repeated three times with fresh solvent to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

After each extraction cycle, filter the mixture through filter paper to remove the solid plant material.

-

Combine the filtrates from all extraction cycles.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Drying: Dry the crude extract completely in a vacuum oven to remove any residual solvent. The resulting material is the crude flavonoid extract.

Purification of this compound

This multi-step chromatographic protocol is designed to isolate this compound from the crude extract.

Materials and Reagents:

-

Crude flavonoid extract from Morus alba root bark

-

Silica gel (for column chromatography, 70-230 mesh)

-

Octadecylsilyl (ODS) silica gel (for reversed-phase chromatography)

-

Sephadex LH-20

-

Solvents for chromatography: n-hexane, ethyl acetate (EtOAc), chloroform (CHCl₃), methanol (MeOH), and water (H₂O) of HPLC grade.

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

Procedure:

Step 1: Solvent Partitioning (Fractionation)

-

Suspend the dried crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition with n-hexane to remove nonpolar compounds.

-

Next, partition the aqueous layer with chloroform (CHCl₃).

-

Finally, partition the remaining aqueous layer with ethyl acetate (EtOAc).

-

Concentrate each fraction (n-hexane, CHCl₃, and EtOAc) using a rotary evaporator. Prenylated flavonoids like this compound are typically enriched in the ethyl acetate fraction.[4]

Step 2: Silica Gel Column Chromatography

-

Apply the concentrated ethyl acetate fraction to a silica gel column pre-equilibrated with n-hexane.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp at 254 nm and 365 nm.

-

Combine fractions containing compounds with similar TLC profiles.

Step 3: ODS Column Chromatography

-

Subject the fractions enriched with this compound from the silica gel chromatography to ODS column chromatography.

-

Equilibrate the ODS column with a mixture of methanol and water (e.g., 50:50 v/v).

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration.

-

Collect and monitor fractions by TLC or HPLC.

Step 4: Sephadex LH-20 Column Chromatography

-

For final purification, apply the this compound-rich fractions to a Sephadex LH-20 column.

-

Use 100% methanol as the mobile phase for elution.

-

This step is effective for removing remaining small molecule impurities.

-

Collect the purified fractions and concentrate them to yield pure this compound.

Step 5: Purity Assessment

-

Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a mobile phase gradient of acetonitrile and water.[5][6]

-

Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

While specific yield data for this compound is not extensively reported, the following table provides the content of other major prenylated flavonoids isolated from Morus alba root bark, which can serve as a reference for expected yields.[6]

| Compound | Average Content (mg/g of dried root bark) |

| Kuwanon G | 24.05 ± 23.17 |

| Morusin | 10.98 ± 10.49 |

| Mulberroside A | 100.19 ± 63.62 |

| Oxyresveratrol | 1.27 ± 1.19 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Putative Signaling Pathways of this compound

The exact molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound are still under investigation. However, based on the known activities of other prenylated flavonoids, a plausible mechanism involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7][8]

Caption: Putative Neuroprotective and Anti-inflammatory Signaling Pathways of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. phcog.com [phcog.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

High-Yield Synthesis of Cyclomulberrin Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of Cyclomulberrin derivatives, a class of compounds with significant therapeutic potential. This compound, a naturally occurring prenylated flavonoid, has demonstrated promising neuroprotective and anti-inflammatory properties. This guide offers a proposed synthetic pathway, methodologies for biological evaluation, and an overview of the key signaling pathways involved in its mechanism of action.

Introduction

This compound is a complex flavonoid found in plants of the Moraceae family. Its structure, featuring a chromeno[4,3-b]chromen-7-one core with unique prenyl and methylpropenyl substitutions, has attracted considerable interest in the field of medicinal chemistry. The neuroprotective effects of this compound and its derivatives are believed to be mediated through the modulation of key cellular signaling pathways, including the PI3K/Akt and Nrf2 pathways, which are crucial in cellular defense against oxidative stress and inflammation. The development of a robust and high-yield synthetic route is essential for the further investigation of these compounds and their potential translation into therapeutic agents.

Proposed High-Yield Synthetic Route for this compound

While a specific high-yield total synthesis of this compound has not been extensively reported, a plausible and efficient route can be designed based on established synthetic methodologies for related flavonoid and chromene structures. The proposed strategy involves a multi-step process commencing with the synthesis of the core chromeno[4,3-b]chromen-7-one scaffold, followed by regioselective introduction of the characteristic side chains.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of the 3,8,10-trihydroxy-6H-chromeno[4,3-b]chromen-7-one Core

This protocol is adapted from methodologies for the synthesis of related chromenone structures.

-

Michael Addition: React a suitably protected polyhydroxyacetophenone with a substituted acrylic acid ester in the presence of a base (e.g., sodium methoxide) to form a chalcone intermediate.

-

Cyclization to Chromanone: Treat the chalcone with an acid catalyst (e.g., hydrochloric acid in ethanol) to induce cyclization and formation of the flavanone ring system.

-

Oxidative Dehydrogenation: Convert the flavanone to the corresponding chromone using an oxidizing agent such as iodine in the presence of a base.

-

Formation of the Second Chromene Ring (Friedländer Annulation): Condense the chromone with a suitable ortho-aminoaryl ketone or aldehyde under acidic conditions (e.g., acetic acid) to construct the second chromene ring, yielding the core chromeno[4,3-b]chromen-7-one structure. Subsequent deprotection will yield the desired trihydroxy core.

Step 2: Regioselective Introduction of the Prenyl and 2-Methylprop-1-en-1-yl Groups

The regioselective alkylation of the polyhydroxylated core is a critical step. The differential reactivity of the hydroxyl groups can be exploited, or protecting group strategies may be employed.

-

Selective Protection: Protect the more reactive hydroxyl groups using standard protecting groups (e.g., benzyl or silyl ethers).

-

First Alkylation (Prenylation): Introduce the 3-methylbut-2-en-1-yl (prenyl) group via a Williamson ether synthesis by reacting the partially protected core with prenyl bromide in the presence of a mild base (e.g., potassium carbonate).

-

Second Alkylation (2-Methylprop-1-en-1-ylation): After deprotection of the second hydroxyl group, introduce the 2-methylprop-1-en-1-yl group using a similar alkylation strategy with 1-bromo-2-methylpropene.

-

Final Deprotection: Remove all protecting groups to yield this compound.

Yields: While experimental yields for this specific pathway are not yet established, similar multi-step syntheses of complex flavonoids typically report overall yields in the range of 15-30%. Optimization of reaction conditions at each step will be crucial for achieving a high-yield process.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Biological Activity and In Vitro Assays

This compound and its derivatives are expected to exhibit a range of biological activities, primarily neuroprotection and anti-inflammation. The following are standard in vitro assays to evaluate the efficacy of newly synthesized derivatives.

Neuroprotective Activity Assay

Protocol: MTT Assay for Neuronal Cell Viability

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

-

Induction of Oxidative Stress: Treat the cells with an oxidative agent such as hydrogen peroxide (H₂O₂) or glutamate to induce cell death.

-

Treatment with this compound Derivatives: Co-treat the cells with various concentrations of the synthesized this compound derivatives.

-

MTT Assay: After an incubation period (typically 24-48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to control (untreated) cells and determine the EC₅₀ value (the concentration at which the compound exhibits 50% of its maximal protective effect).

Anti-inflammatory Activity Assay

Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-